![molecular formula C11H10Cl2N2 B14147879 6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 922510-77-8](/img/structure/B14147879.png)
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . This compound, in particular, has shown promise in various scientific research applications, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring . Another approach involves the regioselective construction of the indole moiety through aryne cycloaddition from tribromoindole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .
Applications De Recherche Scientifique
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, it can bind to enzymes involved in DNA synthesis, thereby inhibiting the proliferation of cancer cells. The compound’s ability to interact with multiple receptors and pathways contributes to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the chlorine substituents, which may affect its biological activity.
6,7-Dichloro-1H-indole: Similar structure but lacks the tetrahydro moiety, which can influence its reactivity and interactions.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Shares the dichloro and tetrahydro features but has a different core structure
Uniqueness
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern and the presence of both chlorine atoms and the tetrahydro moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
922510-77-8 |
|---|---|
Formule moléculaire |
C11H10Cl2N2 |
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H10Cl2N2/c12-8-2-1-6-7-5-14-4-3-9(7)15-11(6)10(8)13/h1-2,14-15H,3-5H2 |
Clé InChI |
SCXCCDOPSNWHMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1NC3=C2C=CC(=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)

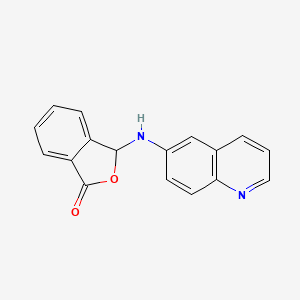
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
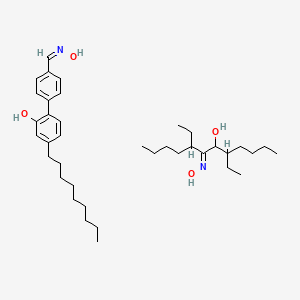
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
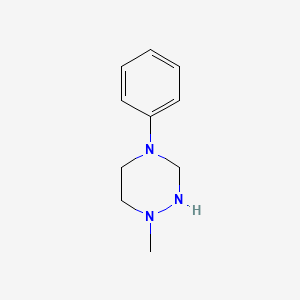
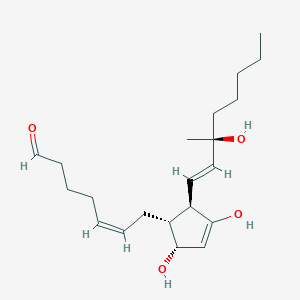
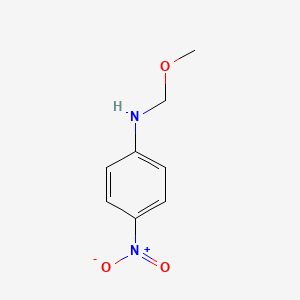
![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)

